molecular formula C14H21ClINO B1397594 4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220017-56-0

4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1397594
M. Wt: 381.68 g/mol
InChI Key: PRIJQGUROHTOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride, also referred to as 4-IEP, is an organic compound that has been used in a variety of scientific applications, including synthesis, drug discovery, and laboratory experiments. 4-IEP is a chiral compound, meaning that it can exist in either of two mirror-image forms, and is composed of an amine group, a piperidine ring, and an ethyl group. 4-IEP has been used in a variety of scientific applications, including drug discovery, synthesis, and laboratory experiments.

Scientific Research Applications

Chemistry and Pharmacology of Piperidine Derivatives

Piperidine derivatives, including those with iodobenzyl groups, are significant in medicinal chemistry due to their wide range of biological activities. The structural features of piperidine rings make them pivotal in the design of compounds with therapeutic potentials, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory activities. The functionalization of the piperidine ring, including through iodobenzyl moieties, can significantly alter the pharmacokinetic and pharmacodynamic profiles of these molecules, enhancing their medicinal value (Rathi et al., 2016; Jůza et al., 2022).

Applications in Drug Discovery

Piperidine derivatives are explored for their potential in treating various neuropsychiatric disorders, acting on dopamine D2 receptors, which are critical targets for the treatment of schizophrenia, Parkinson's disease, depression, and anxiety. The specific substitution patterns, including the possible incorporation of iodobenzyl groups, play a crucial role in modulating the activity of these compounds, highlighting the importance of structural diversity in the development of new therapeutics (Jůza et al., 2022).

Environmental and Analytical Chemistry

While not directly related to "4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride," research on related compounds emphasizes the importance of understanding their behavior in aquatic environments, analytical detection, and environmental impact. This includes studies on parabens, which, like piperidine derivatives, are used in pharmaceuticals and personal care products, highlighting the relevance of analytical methods for detecting such compounds in environmental samples (Haman et al., 2015).

properties

IUPAC Name

4-[2-[(4-iodophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO.ClH/c15-14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIJQGUROHTOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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